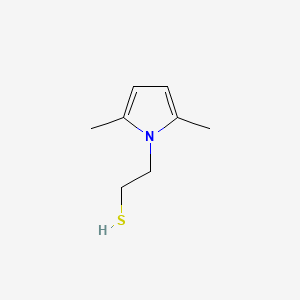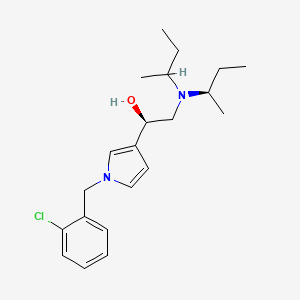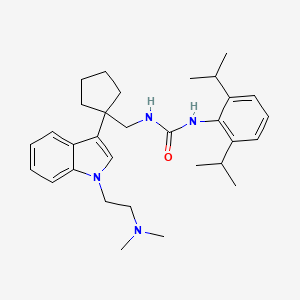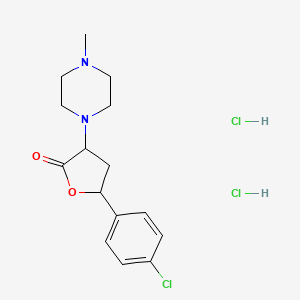
1H-Pyrrole-1-ethanethiol, 2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound has two methyl groups attached to the pyrrole ring at positions 2 and 5, and an ethanethiol group attached to the nitrogen atom at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with ethanethiol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale hydrogenation setups are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can produce reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted pyrroles.
Scientific Research Applications
1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of pyrrole derivatives with biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- can be compared with other similar pyrrole derivatives, such as 2,5-dimethylpyrrole and 1H-pyrrole-1-ethanol These compounds share the pyrrole core but differ in their substituents, leading to variations in their chemical properties and applications
List of Similar Compounds
2,5-Dimethylpyrrole
1H-Pyrrole-1-ethanol
2,5-Dimethyl-1H-pyrrole-1-ethanethiol
Properties
CAS No. |
153686-98-7 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C8H13NS/c1-7-3-4-8(2)9(7)5-6-10/h3-4,10H,5-6H2,1-2H3 |
InChI Key |
CBMNWFJMFNLKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCS)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















